molecular formula C5H10ClN3O B13636072 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride

3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride

Cat. No.: B13636072
M. Wt: 163.60 g/mol
InChI Key: ROKUCVJQPVFPOT-UHFFFAOYSA-N
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Description

3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C5H9N3O·HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of 3-chloropropanol as the alkylating agent. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The triazole ring can interact with metal ions or other cofactors, disrupting the enzyme’s activity. Additionally, the compound may interfere with cellular pathways by modulating the activity of key proteins or receptors .

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Similar structure but without the hydrochloride salt.

    3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Contains a pyrazole ring instead of a triazole ring.

    3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol: Contains an ethyl-substituted pyrazole ring.

Uniqueness

3-(1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts .

Properties

Molecular Formula

C5H10ClN3O

Molecular Weight

163.60 g/mol

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C5H9N3O.ClH/c9-3-1-2-5-6-4-7-8-5;/h4,9H,1-3H2,(H,6,7,8);1H

InChI Key

ROKUCVJQPVFPOT-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CCCO.Cl

Origin of Product

United States

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